4-Hydroxy-2-methylbutanal

Descripción

Contextualization within the Hydroxyaldehyde Class

Hydroxyaldehydes are organic compounds that contain both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. Their classification is determined by the relative positions of these two groups. 4-Hydroxy-2-methylbutanal is specifically a γ-hydroxy aldehyde, meaning the hydroxyl group is located on the gamma-carbon, the third carbon atom away from the aldehyde group.

This structural arrangement is pivotal to its chemical behavior. Unlike their α- and β- counterparts, γ-hydroxy aldehydes like 4-hydroxybutanal readily undergo intramolecular cyclization. vaia.compearson.com The hydroxyl group acts as an internal nucleophile, attacking the electrophilic aldehyde carbon to form a stable, five-membered cyclic hemiacetal. youtube.comyoutube.com In the case of this compound, this cyclization results in a substituted tetrahydrofuran (B95107) ring, a common structural motif in many natural products. This equilibrium between the open-chain and cyclic forms is a defining characteristic of its chemical identity.

Overview of Structural Features and Stereochemical Considerations

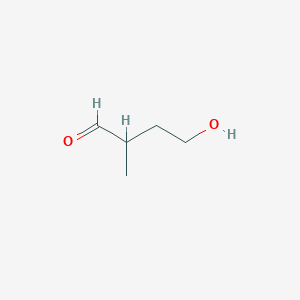

The molecular structure of this compound (C₅H₁₀O₂) is characterized by a four-carbon chain with a hydroxyl group at one end (C4) and an aldehyde group at the other (C1). A key feature is the presence of a methyl group on the second carbon (C2). guidechem.comnih.gov

This methyl group introduces a chiral center at the C2 position, meaning this compound can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-4-Hydroxy-2-methylbutanal and (S)-4-Hydroxy-2-methylbutanal. chemspider.com This chirality is of paramount importance in stereoselective synthesis, where the precise three-dimensional arrangement of atoms is crucial for the biological activity or material properties of the target molecule. The synthesis and use of a single enantiomer of a compound like this are central to the production of enantiomerically pure pharmaceuticals and other complex natural products.

The intramolecular cyclization to the hemiacetal form introduces a second stereocenter at the C1 (anomeric) carbon, leading to the possibility of diastereomers. The interplay between the existing stereocenter at C2 and the newly formed one at C1 influences the preferred conformation and reactivity of the cyclic form.

Significance in Contemporary Chemical Research

While extensive research focusing solely on this compound is not widespread, its significance lies in its role as a chiral building block. Methyl-substituted chiral molecules are valuable intermediates in the synthesis of a wide array of natural products and pharmaceuticals. knu.ac.kr The stereocenter and bifunctional nature of this compound make it a versatile synthon for constructing more complex, stereochemically defined molecules.

Research into the synthesis of similar structures provides context for its potential applications. For instance, the chemo-biological preparation of (R)-4-acetoxy-2-methyl-1-butanol from itaconic acid highlights the utility of such methyl-branched chiral compounds. knu.ac.kr Furthermore, methods for synthesizing related hydroxyaldehydes, such as the hydroformylation of allyl alcohol to produce 4-hydroxybutanal, are well-established industrial processes. google.comchemicalbook.com These methods could potentially be adapted for the stereoselective synthesis of this compound.

The ability of this molecule to serve as a precursor to chiral lactones (via oxidation) or diols (via reduction) further underscores its potential utility in divergent synthesis, where a single intermediate can be used to generate a library of structurally diverse compounds. nih.govresearchgate.net

Chemical Properties and Data

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | guidechem.com |

| Molecular Weight | 102.13 g/mol | guidechem.com |

| CAS Number | 22073-05-8 | guidechem.comchemsrc.com |

| IUPAC Name | This compound | guidechem.com |

| Synonyms | 2-methyl-4-hydroxybutanal, 4-hydroxy-2-methyl-butyraldehyde | guidechem.com |

Table 2: Spectroscopic Data for 4-Hydroxy-3-methyl-2-butanone (a related compound)

| Spectroscopic Data | Value | Source(s) |

| ¹H NMR | A *1 3.75, B *1 3.68, C 2.69, D 2.7, E 2.206, F 1.134 ppm | youtube.com |

| ¹³C NMR | Not Available | |

| Mass Spectrum | Not Available | |

| IR Spectrum | Not Available |

Mentioned Compounds

Structure

3D Structure

Propiedades

Número CAS |

22073-05-8 |

|---|---|

Fórmula molecular |

C5H10O2 |

Peso molecular |

102.13 g/mol |

Nombre IUPAC |

4-hydroxy-2-methylbutanal |

InChI |

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h4-6H,2-3H2,1H3 |

Clave InChI |

PLBZJQQQFIOXRU-UHFFFAOYSA-N |

SMILES canónico |

CC(CCO)C=O |

Origen del producto |

United States |

Synthetic Methodologies for 4 Hydroxy 2 Methylbutanal and Analogous Structures

Direct Laboratory Synthesis Strategies

The direct synthesis of 4-hydroxy-2-methylbutanal in a laboratory setting can be approached through several key methodologies, primarily involving the selective modification of precursor molecules.

A primary route to this compound involves the selective oxidation of the primary alcohol group of a suitable precursor, namely 2-methyl-1,4-butanediol (B1595762). The challenge in this approach lies in oxidizing the primary alcohol to an aldehyde without affecting the secondary alcohol or over-oxidizing the newly formed aldehyde to a carboxylic acid. Several modern oxidation methods are well-suited for this transformation due to their mild conditions and high chemoselectivity. wikipedia.orgwikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane, to convert primary alcohols to aldehydes efficiently. wikipedia.orgwikipedia.org This method is favored for its neutral pH, room temperature conditions, and tolerance of various functional groups. wikipedia.org The oxidation of a diol like 2-methyl-1,4-butanediol with DMP would selectively target the less sterically hindered primary alcohol, yielding this compound. researchgate.netorganic-chemistry.org The reaction is typically carried out in chlorinated solvents like dichloromethane. wikipedia.org

Swern Oxidation: The Swern oxidation is another powerful method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgalfa-chemistry.comchem-station.comorganic-chemistry.org This procedure is known for its exceptionally mild conditions (often conducted at -78 °C) and its ability to avoid over-oxidation. alfa-chemistry.comchem-station.com It is highly effective for converting primary alcohols to aldehydes, making it a suitable choice for the synthesis of this compound from 2-methyl-1,4-butanediol while preserving the hydroxyl group. wikipedia.org The low temperature is crucial to prevent side reactions. chem-station.com

Below is a table summarizing these direct oxidation strategies.

| Method | Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temperature | Mild, neutral pH, high chemoselectivity. wikipedia.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane, -78 °C | Very mild, avoids over-oxidation, tolerates sensitive groups. wikipedia.orgalfa-chemistry.com |

The synthesis of specific enantiomers of this compound, such as (R)- or (S)-4-hydroxy-2-methylbutanal, requires stereoselective methods. Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a prominent strategy.

One potential approach involves the modification of chiral building blocks derived from natural sources. For instance, enzymatic methods can be employed to create chiral centers with high specificity. The enzymatic reduction of a precursor like 4-hydroxy-2-oxobutanal (B1210844) could yield chiral this compound. While direct examples for this specific molecule are not abundant in readily available literature, the principle has been demonstrated in similar systems, such as the two-step enzymatic reduction to produce doubly chiral compounds like (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. nih.govresearchgate.net This process often involves biocatalysts like yeast enzymes or isolated oxidoreductases to achieve high enantiomeric excess. nih.govresearchgate.net

Another strategy could involve starting from a chiral precursor like (R)- or (S)-citronellol, a common terpene in the chiral pool. Through a series of well-established chemical transformations, including ozonolysis and functional group manipulations, the carbon skeleton could be tailored to yield the desired chiral hydroxy aldehyde. The synthesis of chiral β-hydroxy ketones, which are structurally related to the target molecule, from natural products has been well-documented and highlights the feasibility of this approach. researchgate.net

Analogous and Related Synthetic Transformations

The structural motif of a β-hydroxy carbonyl, as seen in this compound, is a common target in organic synthesis. Several powerful reactions can be employed to generate this and similar structures.

Photooxidation offers a method for the oxidation of alcohols to carbonyl compounds under mild conditions, often utilizing light and a photocatalyst. digitellinc.com This approach can be highly selective for the formation of aldehydes from primary alcohols. nih.govrsc.orgnih.gov For instance, semiconductor materials like TiO2 or ZnO, sometimes in combination with other oxides, can act as photocatalysts. nih.govnih.govrsc.org Under irradiation, these catalysts can facilitate the oxidation of various alcohols, including benzylic, allylic, and aliphatic types, to their corresponding aldehydes using air or molecular oxygen as the oxidant. nih.govrsc.org The photocatalytic oxidation of various butanols to butanal or butanone has been demonstrated, showcasing the applicability of this method to related substrates. nih.gov This methodology could be adapted to selectively oxidize a primary diol to a hydroxy aldehyde.

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. When applied to an allylic alcohol, this reaction can produce a hydroxy aldehyde. The hydroformylation of methallyl alcohol (2-methyl-2-propen-1-ol) is a direct route to synthesizing a regioisomer of the target compound.

The key challenge in the hydroformylation of allylic alcohols is controlling the regioselectivity—that is, whether the formyl group adds to the internal or terminal carbon of the double bond. nih.govnih.gov To obtain a β-hydroxy aldehyde structure analogous to this compound, the formylation needs to occur at the terminal carbon. Modern rhodium-based catalysts, often in conjunction with specialized phosphine (B1218219) ligands, have been developed to achieve high regioselectivity in the hydroformylation of allylic alcohols. nih.govnih.govacs.orgillinois.eduosti.gov By using directing groups or specific ligand designs, the catalyst can be guided to produce the linear aldehyde as the major product. nih.govnih.govacs.org Cobalt-based catalysts have also been explored for this transformation. thieme-connect.com

| Substrate | Catalyst System | Primary Product Type | Key Finding |

|---|---|---|---|

| Allylic Alcohols | Rhodium complex with scaffolding ligand | β-Hydroxy aldehydes/acids | High regioselectivity can be achieved through a directed hydroformylation. nih.govnih.govacs.org |

| Allyl Alcohol Esters | Cobalt-based catalyst | Linear aldehydes | Offers exclusive chemo- and regioselectivity under mild conditions. thieme-connect.com |

| Allyl Alcohol | Rhodium complex with DIOP ligand | Hydroxybutyraldehyde | CO concentration influences the reaction. wipo.int |

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that produces β-hydroxy carbonyl compounds. ncert.nic.inorganic-chemistry.org A crossed-aldol reaction, where two different carbonyl compounds react, could be envisioned for the synthesis of this compound. ncert.nic.inkhanacademy.org

Specifically, the reaction between propanal and a formaldehyde (B43269) equivalent would lead to the desired structure. In this scenario, propanal would first form an enolate under basic or acidic conditions. This enolate would then act as a nucleophile, attacking the carbonyl carbon of formaldehyde. youtube.comyoutube.com The challenge in crossed-aldol reactions is controlling the selectivity to avoid a mixture of products from the self-condensation of each aldehyde. ncert.nic.in However, since formaldehyde cannot form an enolate (as it lacks α-hydrogens), it can only act as the electrophile, which simplifies the reaction outcome. khanacademy.org Studies on the cross-aldol condensation of propanal with formaldehyde have shown that under certain conditions, such as using anion-exchange resins as catalysts, the desired β-hydroxy aldehyde products can be formed. researchgate.net

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C5H10O2 | Target Compound |

| 2-Methyl-1,4-butanediol | C5H12O2 | Precursor Alcohol |

| Dess-Martin Periodinane (DMP) | C13H13IO8 | Oxidizing Reagent |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | Reagent/Solvent |

| Oxalyl Chloride | C2Cl2O2 | Reagent |

| Triethylamine | C6H15N | Base |

| (R)-4-hydroxy-2,2,6-trimethylcyclohexanone | C9H16O2 | Chiral Product Example |

| Methallyl alcohol (2-methyl-2-propen-1-ol) | C4H8O | Hydroformylation Substrate |

| Propanal | C3H6O | Aldol Reaction Reactant |

| Formaldehyde | CH2O | Aldol Reaction Reactant |

| Dichloromethane | CH2Cl2 | Solvent |

| Rhodium | Rh | Catalyst Metal |

| Cobalt | Co | Catalyst Metal |

| Titanium Dioxide (TiO2) | TiO2 | Photocatalyst |

| Zinc Oxide (ZnO) | ZnO | Photocatalyst |

Biocatalytic and Chemoenzymatic Pathways

Biocatalytic and chemoenzymatic strategies offer elegant and efficient alternatives to traditional chemical synthesis for producing this compound and its structural analogs. These methods leverage the high selectivity and specificity of enzymes to perform complex chemical transformations under mild reaction conditions, often minimizing the need for protecting groups and reducing waste.

Enzymatic Formation of Aldehydes from Carboxylic Acid Precursors

The direct reduction of carboxylic acids to aldehydes is a challenging transformation in organic chemistry, often complicated by over-reduction to the corresponding alcohol. Carboxylic acid reductases (CARs) have emerged as powerful biocatalysts that can mediate this conversion with high selectivity in aqueous environments. researchgate.netnih.gov These enzymes catalyze the ATP- and NADPH-dependent reduction of a wide array of carboxylic acids to their respective aldehydes. nih.govacs.org

The catalytic mechanism of CARs is a multi-step process involving distinct domains within the large enzyme structure. nih.govresearchgate.net Initially, the carboxylic acid substrate is activated through adenylation by ATP, forming an acyl-AMP intermediate and releasing pyrophosphate. acs.org Subsequently, this activated acyl group is transferred to a phosphopantetheine (PPT) prosthetic group, forming a thioester intermediate. pnas.org This thioester is then reduced by NADPH in the reductase domain to yield the final aldehyde product. acs.orgpnas.org A key feature of CARs is their ability to prevent further reduction of the aldehyde to an alcohol, a selectivity attributed to structural elements within the reductase domain that control the orientation of the nicotinamide (B372718) cofactor. nih.govresearchgate.net

The substrate scope of CARs is broad, encompassing aliphatic, aromatic, and heterocyclic carboxylic acids. nih.gov This versatility makes them valuable tools for a variety of synthetic applications, from the production of flavor and fragrance compounds to the generation of key pharmaceutical intermediates. researchgate.net For the synthesis of a molecule like this compound, a suitable precursor would be 4-hydroxy-2-methylbutanoic acid. The CAR enzyme would selectively reduce the carboxylic acid moiety while leaving the hydroxyl group intact.

Table 1: Substrate Specificity of Selected Carboxylic Acid Reductases (CARs)

| Enzyme Source | Substrate Class | Example Substrates | Reference |

|---|---|---|---|

| Nocardia iowensis | Aromatic & Aliphatic | Benzoic acid, Vanillic acid | researchgate.net |

| Mycobacterium marinum | Aliphatic Fatty Acids | C6–C18 fatty acids | pnas.org |

Hydroxynitrile Lyase-Catalyzed Syntheses of Related Cyanohydrins

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to prochiral aldehydes and ketones, producing optically active cyanohydrins. rsc.orgrsc.org These cyanohydrins are versatile synthetic intermediates, readily converted into valuable compounds such as α-hydroxy acids, β-amino alcohols, and α-hydroxy aldehydes. The synthesis of a cyanohydrin is a key step in creating structures analogous to this compound. For instance, the HNL-catalyzed reaction of isobutyraldehyde (B47883) would yield 2-hydroxy-3-methylbutanenitrile, a direct precursor to 2-hydroxy-3-methylbutanal.

HNLs are classified based on the stereochemistry of the cyanohydrin they produce, with both (R)-selective and (S)-selective enzymes being well-characterized. rsc.org This allows for precise control over the chirality of the product. The reaction is reversible, and to favor synthesis, the non-enzymatic background reaction is often suppressed by using organic solvents or maintaining a low pH in aqueous systems. nih.govftb.com.hr

The catalytic mechanism of HNLs typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) within the enzyme's active site. ebi.ac.uk The reaction for an aldehyde substrate proceeds with the deprotonation of the hydroxyl group of a serine residue by a histidine, which in turn is activated by an aspartate. The resulting alkoxide then attacks the carbonyl carbon of the aldehyde. A lysine (B10760008) residue often plays a crucial role in stabilizing the developing negative charge and positioning the substrate. ebi.ac.uk

Table 2: Examples of Hydroxynitrile Lyase (HNL) Applications

| Enzyme Source | Stereoselectivity | Substrate Example | Product Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Manihot esculenta | (S)-selective | 3-Phenoxy-benzaldehyde | 97% | nih.gov |

| Prunus amygdalus | (R)-selective | Benzaldehyde | >99% | researchgate.net |

| Hevea brasiliensis | (S)-selective | Aliphatic & Aromatic Aldehydes | High | ebi.ac.uk |

The synthesis of 2-hydroxy-3-methylbutanenitrile, an analog precursor, is achieved through the reaction of isobutyraldehyde with a cyanide source, a reaction that can be catalyzed by an appropriate HNL to achieve high enantioselectivity. This cyanohydrin is a known intermediate in the prebiotic synthesis of amino acids like valine.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. libretexts.org

Reaction with Hydrogen Cyanide (HCN): In the presence of a cyanide source, such as sodium or potassium cyanide with a controlled pH of around 4-5, 4-Hydroxy-2-methylbutanal undergoes nucleophilic addition to form a cyanohydrin. libretexts.orgchemguide.co.uklumenlearning.comscience-revision.co.uk The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. libretexts.orglumenlearning.com The resulting product is 5-hydroxy-3-methyl-2-hydroxypentanenitrile.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl group of aldehydes to form new carbon-carbon bonds. chegg.comlibretexts.org For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield 3-methyl-1,5-pentanediol. The acidic workup is necessary to protonate the alkoxide intermediate and to neutralize any unreacted Grignard reagent. It is important to note that the hydroxyl group of the starting material will also react with the Grignard reagent, consuming an equivalent of the reagent.

Wittig Reaction: The Wittig reaction provides a method to convert aldehydes into alkenes. wikipedia.orglumenlearning.com The reaction involves a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org This ylide attacks the aldehyde, leading to the formation of an oxaphosphetane intermediate which then decomposes to an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org The reaction of this compound with Ph₃P=CH₂ would yield 3-methyl-4-penten-1-ol.

| Nucleophilic Addition Reaction | Reagent | Product |

| Cyanohydrin Formation | KCN/H₂SO₄ (pH 4-5) | 5-hydroxy-3-methyl-2-hydroxypentanenitrile |

| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | 3-methyl-1,5-pentanediol |

| Wittig Reaction | Ph₃P=CH₂ | 3-methyl-4-penten-1-ol |

Reduction to Corresponding Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary alcohol. This transformation is typically achieved using hydride-based reducing agents.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). byjus.comwikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org Sodium borohydride is a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol. wikipedia.orgmasterorganicchemistry.comyoutube.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup. byjus.comyoutube.commasterorganicchemistry.comyoutube.comkhanacademy.org Both reagents will reduce the aldehyde to a primary alcohol, yielding 2-methyl-1,4-butanediol (B1595762).

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 2-methyl-1,4-butanediol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by workup | 2-methyl-1,4-butanediol |

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound can undergo reactions typical of alcohols, such as cyclization and derivatization.

Intramolecular Cyclization (e.g., Hemiacetal Formation)

Due to the presence of both an aldehyde and a hydroxyl group within the same molecule, this compound can undergo an intramolecular nucleophilic addition. The hydroxyl group can attack the electrophilic carbonyl carbon, leading to the formation of a cyclic hemiacetal. This reaction is typically catalyzed by either acid or base. The resulting cyclic structure is a substituted tetrahydropyran, specifically 3-methyltetrahydro-2H-pyran-2-ol. This intramolecular cyclization is an equilibrium process.

Derivatization Reactions (e.g., Etherification, Esterification)

The hydroxyl group can be derivatized to form ethers or esters.

Etherification: The Williamson ether synthesis can be employed to convert the hydroxyl group into an ether. youtube.commasterorganicchemistry.comutahtech.edukhanacademy.orgyoutube.com This two-step process first involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. youtube.commasterorganicchemistry.com This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. youtube.commasterorganicchemistry.com For example, reaction with sodium hydride followed by methyl iodide (CH₃I) would yield 4-methoxy-2-methylbutanal.

Esterification: The Fischer-Speier esterification is a common method for converting a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst. wikipedia.orgathabascau.calibretexts.orgmasterorganicchemistry.comyoutube.com In the context of this compound, its hydroxyl group can react with a carboxylic acid, such as acetic acid (CH₃COOH), under acidic conditions (e.g., sulfuric acid) to form the corresponding ester, 3-methyl-4-oxobutyl acetate. wikipedia.orgathabascau.calibretexts.orgmasterorganicchemistry.comyoutube.com The reaction is an equilibrium, and to favor the formation of the ester, water is often removed as it is formed. wikipedia.orglibretexts.org

Kinetic and Thermodynamic Aspects of Reactivity

While specific kinetic and thermodynamic data for this compound are not extensively documented in readily available literature, valuable insights can be drawn from studies on structurally analogous compounds, such as 4-hydroxy-2-butanone (B42824) (HB). 4-hydroxy-2-butanone is also a β-hydroxy carbonyl compound, typically formed via an aldol (B89426) condensation reaction. semanticscholar.orgbyjus.com

Kinetic studies on the formation and subsequent dehydration of 4-hydroxy-2-butanone in supercritical water provide a framework for understanding the reactivity of this compound. The formation of 4-hydroxy-2-butanone from acetone (B3395972) and formaldehyde (B43269) is a reversible reaction, and it can further dehydrate to form methyl vinyl ketone (MVK). researchgate.netnih.gov

A kinetic model developed for the 4-hydroxy-2-butanone system under supercritical conditions (523.15 K to 563.15 K and 17 MPa) identified several key reactions and their associated activation energies. nih.gov

| Reaction Description | Activation Energy (Ea) in kJ/mol | Pre-exponential Factor (A) |

|---|---|---|

| Generation of Methanol and Formic Acid from Formaldehyde | 82.5 | 1.28 × 10⁷ mol⁻¹·⁹ L¹·⁹ min⁻¹ |

| Cross-disproportionation of Formaldehyde and Formic Acid | 100.9 | 1.95 × 10¹⁰ mol⁻¹ L¹ min⁻¹ |

| Generation of 4-Hydroxy-2-butanone (HB) | 87.7 | 5.49 × 10⁸ mol⁻¹·⁵ L¹·⁵ min⁻¹ |

| Dehydration of HB to Methyl Vinyl Ketone (MVK) | 109.2 | 1.33 × 10¹⁰ mol⁻⁰·⁵ L⁰·⁵ min⁻¹ |

This interactive table summarizes the activation energies and pre-exponential factors for key reactions in the synthesis of 4-hydroxy-2-butanone, a structural analog of this compound. The data illustrates the energy barriers associated with formation and dehydration reactions.

The activation energy for the dehydration of 4-hydroxy-2-butanone to its corresponding α,β-unsaturated ketone (MVK) is significant (109.2 kJ/mol), indicating a substantial energy barrier for this elimination reaction. nih.gov A similar high-energy barrier would be expected for the dehydration of this compound to 2-methyl-2-butenal. Theoretical studies on the thermal decomposition of other β-hydroxy carbonyl compounds also point to concerted, high-energy transition states. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 4-hydroxy-2-methylbutanal from complex mixtures prior to its detection and quantification. The choice of technique is dictated by the sample matrix and the compound's physicochemical properties, such as its volatility and polarity.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer, GC-MS provides high sensitivity and specificity, enabling both qualitative and quantitative analysis.

Due to the presence of a polar hydroxyl group, derivatization is often required to improve the compound's thermal stability and chromatographic behavior. A common approach involves the silylation of the hydroxyl group using reagents like bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA), and protection of the carbonyl group with agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.gov This dual derivatization strategy was successfully used for the analysis of the structurally similar compound, 2-hydroxy-2-methylpropanal (B1210290), in atmospheric samples. nih.gov Another study on various hydroxy acids in alcoholic beverages employed derivatization with pentafluorobenzyl bromide followed by GC-MS analysis. researchgate.net

The identification is then confirmed by comparing the retention time and the mass spectrum of the derivatized analyte with that of an authentic synthesized standard. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Hydroxy Aldehydes

| Parameter | Typical Value/Condition |

|---|---|

| Column | Mid-polarity (e.g., DB-5ms, HP-5ms) |

| Injector Temp. | 250 °C |

| Oven Program | Initial 40-60 °C, ramp 5-10 °C/min to 280-300 °C |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) |

| MS Interface Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) |

| Scan Range | m/z 40-500 |

This table presents typical starting parameters for method development based on analyses of similar compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful alternative for analyzing thermally labile or less volatile compounds. For a polar compound like this compound, reversed-phase HPLC is the most common approach.

Given that this compound lacks a strong chromophore, direct UV detection would offer poor sensitivity. Therefore, derivatization is often employed to attach a UV-active or fluorescent tag to the molecule. Alternatively, HPLC can be coupled with more universal detectors. Mass spectrometry (LC-MS) is the preferred detection mode, offering high selectivity and sensitivity without the need for derivatization. chromatographyonline.com Other detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) could also be utilized.

Studies on the related compound 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) have successfully used reversed-phase HPLC with UV detection at 210 nm or, for higher sensitivity, with ESI-MS. chromatographyonline.com

Table 2: Example HPLC System Configuration for Hydroxy Acid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile/methanol (B129727) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temp. | 25 - 40 °C |

| Detection | ESI-MS/MS or UV (post-derivatization) |

This table provides an exemplary setup based on methods for analogous analytes. chromatographyonline.com

For extracting volatile analytes like this compound from liquid or solid samples, headspace (HS) and microextraction techniques are invaluable. These methods are solvent-free, rapid, and can be easily automated.

Headspace-Solid Phase Microextraction (HS-SPME) is a widely used technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. researchgate.net Volatile compounds partition onto the fiber and are then thermally desorbed into the GC injector. The selection of the fiber coating is critical for efficient extraction. For polar aldehydes, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are often effective. researchgate.net Optimization of parameters like extraction time, temperature, and sample agitation is crucial for achieving high sensitivity and reproducibility. mdpi.com

Dynamic Headspace (DHS), also known as purge-and-trap, is another powerful concentration technique where an inert gas is bubbled through the sample, trapping the volatiles onto an adsorbent trap, which is then heated to desorb the analytes into the GC system.

Table 3: Common Parameters for HS-SPME Optimization

| Parameter | Range/Options | Purpose |

|---|---|---|

| Fiber Coating | PDMS/DVB, DVB/CAR/PDMS | Selectivity for target analytes |

| Extraction Temp. | 30 - 60 °C | Affects vapor pressure and partitioning |

| Extraction Time | 20 - 60 min | Time to reach equilibrium |

| Agitation | 250 - 500 rpm | Facilitates analyte release into headspace |

| Desorption Temp. | 240 - 260 °C | Ensures complete transfer to GC |

This table outlines key parameters that require optimization for HS-SPME methods. researchgate.netmdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is the definitive tool for the structural elucidation and sensitive detection of this compound, providing molecular weight and fragmentation data.

When coupled with GC, Electron Ionization (EI) is the most common ionization technique. The high energy (70 eV) of EI causes extensive fragmentation, yielding a characteristic "fingerprint" mass spectrum that can be used for library matching and structural confirmation. mdpi.com For this compound, expected fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group, loss of water from the hydroxyl group, and cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and its neighbor. The NIST WebBook provides EI spectra for the related compound 2-methylbutanal, which shows characteristic fragments that can help predict the behavior of this compound. nist.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule ([M+H]⁺). This is particularly useful for confirming the molecular weight of the analyte. Methane CI was instrumental in confirming the identity of 2-hydroxy-2-methylpropanal when the EI spectrum alone was not definitive. nih.gov

Electrospray Ionization (ESI) is the premier ionization method for analytes separated by HPLC. It is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, making it ideal for molecular weight determination. chromatographyonline.com

For this compound, analysis in the positive ion mode would likely yield the [M+H]⁺ ion at m/z 103.1. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). In an MS/MS experiment, the parent ion (e.g., m/z 103.1) is selected and fragmented to produce specific daughter ions. This technique has been successfully applied to the sensitive quantification of other hydroxy acids, such as 2-hydroxybutyrate and 2-hydroxyisobutyrate, in biological fluids. researchgate.net

Quantitative Analysis Methods

Quantitative analysis of this compound, a polar and reactive aldehyde, presents unique challenges due to its volatility and potential for instability in various matrices. To overcome these obstacles, highly sensitive and specific methods have been developed, ensuring accurate determination even at trace levels.

Stable Isotope Dilution Analysis (SIDA), also known as Isotope Dilution Assay (IDA), stands as a gold standard for the accurate quantification of analytes in complex samples. taylorfrancis.com This technique's robustness stems from its use of a stable, isotopically labeled version of the target analyte as an internal standard. taylorfrancis.comscispace.com For the analysis of this compound, a deuterated analogue, such as this compound-dn, would be the ideal internal standard. The synthesis of such labeled compounds is a critical prerequisite for the development of a SIDA method. nih.govnih.gov While specific synthesis routes for deuterated this compound are not widely documented, general methods for deuterium (B1214612) labeling of organic molecules, including aldehydes, are well-established. nih.govprinceton.edu

The core principle of SIDA involves adding a known amount of the isotopically labeled internal standard to the sample at the earliest stage of sample preparation. This "spiked" sample is then subjected to extraction, cleanup, and derivatization procedures. Because the labeled standard is chemically identical to the native analyte, any losses incurred during sample workup will affect both compounds equally. nih.gov Consequently, the ratio of the native analyte to the labeled standard, as measured by a mass spectrometer, remains constant and allows for precise quantification, compensating for matrix effects and procedural losses. researchgate.netfrontiersin.org

Gas chromatography-mass spectrometry (GC-MS) is the most common analytical platform for SIDA of volatile compounds. nih.govcsic.es Following extraction and derivatization, the sample is injected into the GC, where the analyte and its labeled standard are separated from other matrix components. The mass spectrometer then detects and quantifies both the unlabeled analyte and the labeled internal standard based on their distinct mass-to-charge ratios. The use of multiple deuterated internal standards can further enhance the accuracy and precision of the method. coresta.org

Table 1: Illustrative Example of Analytes Quantified Using Stable Isotope Dilution Assays in Food and Beverage Matrices

| Analyte | Labeled Internal Standard | Matrix | Analytical Method | Reference |

| Strecker Aldehydes (e.g., 2-methylbutanal, 3-methylbutanal) | Deuterated analogues (e.g., 3-methylbutanal-d2) | Wine | SPE-GC-MS/MS | csic.es |

| Prenylated Flavonoids | Deuterated prenylated flavonoids | Beer, Hop Tea | LC-MS/MS | frontiersin.org |

| Short-Chain Fatty Acids | Deuterated short-chain fatty acids | Biological Fluids | GC-MS | nih.gov |

| Carbonyl Compounds | Deuterated carbonyl compounds | E-liquids, Aerosols | GC-MS | coresta.org |

The analysis of aldehydes like this compound by GC-MS is often hampered by their polarity and relatively low volatility. nih.gov Derivatization is a chemical modification technique employed to convert the analyte into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity. sigmaaldrich.comnih.gov

A widely used and highly effective derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com PFBHA reacts with the carbonyl group of the aldehyde to form a stable PFBHA-oxime derivative. sigmaaldrich.comresearchgate.net These derivatives are significantly less polar and more volatile than the parent aldehydes, leading to sharper peaks and better separation in gas chromatography. sigmaaldrich.com Furthermore, the pentafluorobenzyl group is highly electronegative, which makes the derivative particularly amenable to sensitive detection by electron capture detection (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. jst.go.jp The derivatization with PFBHA is advantageous over other reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) as the resulting oximes are more stable at elevated temperatures and the reaction is generally quantitative. sigmaaldrich.com

The derivatization process can be performed in solution or using on-fiber derivatization in conjunction with solid-phase microextraction (SPME), which offers a solvent-free and often faster alternative. sigmaaldrich.comresearchgate.net The choice of derivatization strategy depends on the sample matrix and the required sensitivity.

Table 2: Common Derivatization Reagents for Aldehydes in GC Analysis

| Derivatizing Reagent | Abbreviation | Target Functional Group | Derivative Formed | Key Advantages | Reference |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Carbonyl (Aldehyde, Ketone) | Oxime | High sensitivity with ECD and NCI-MS, stable derivatives | nih.govsigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl | Trimethylsilyl (TMS) ether/ester | Increases volatility, good for hydroxylated compounds | nih.gov |

| 2,4-Dinitrophenylhydrazine | DNPH | Carbonyl (Aldehyde, Ketone) | Hydrazone | Used for HPLC-UV analysis, though less common for GC | nih.gov |

Olfactometry in Aroma Research Contexts

While instrumental analysis provides quantitative data, it does not capture the sensory perception of a compound. Gas chromatography-olfactometry (GC-O) is a powerful technique that bridges this gap by combining the separation capabilities of a gas chromatograph with the human nose as a highly sensitive and specific detector for odor-active compounds. acs.orggoogle.comnih.gov

Aroma Extract Dilution Analysis (AEDA) is a common application of GC-O used to determine the relative importance of odor-active compounds. acs.orgresearchgate.netnih.gov In AEDA, an aroma extract is serially diluted, and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which a compound is still perceivable is its flavor dilution (FD) factor. Compounds with higher FD factors are considered more potent contributors to the aroma. researchgate.net

Table 3: Odor Thresholds and Descriptors of Selected Aldehydes in Different Matrices

| Compound | Matrix | Odor Threshold (µg/kg) | Odor Descriptor | Reference |

| 2-Methylbutanal | Cheese | 175.39 | Malty, chocolate-like | nih.gov |

| 3-Methylbutanal | Cheese | 150.31 | Malty, chocolate-like | nih.gov |

| 2-Methylpropanal | Cheese | 150.66 | Malty, pungent | nih.gov |

| Benzaldehyde | Cheese | 500.21 | Almond, cherry | nih.gov |

| 2-Methylbutanal | Wine | 16 | Malty, nutty | nih.gov |

| 3-Methylbutanal | Wine | 4.6 | Malty, nutty | nih.gov |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational landscape of 4-Hydroxy-2-methylbutanal. These methods treat the molecule as a collection of atoms held together by springs (bonds), and the total steric energy is calculated using a force field. A force field is a set of parameters that define the energy contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

For a molecule like this compound, a systematic conformational search using a suitable force field (e.g., MMFF94 or AMBER) would be performed. This involves systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformer. The output would be a list of low-energy conformers, providing insight into the molecule's preferred shapes.

Table 1: Representative Parameters in a Molecular Mechanics Force Field for this compound

| Interaction Type | Atom Types Involved | Example Parameter | Description |

| Bond Stretching | C-C | k_b = 268 kcal/mol/Ų | Force constant for the stretching of a carbon-carbon single bond. |

| C-O | k_b = 320 kcal/mol/Ų | Force constant for the stretching of a carbon-oxygen single bond. | |

| C=O | k_b = 570 kcal/mol/Ų | Force constant for the stretching of a carbon-oxygen double bond. | |

| Angle Bending | C-C-C | k_θ = 40 kcal/mol/rad² | Force constant for bending the angle between three carbon atoms. |

| H-C-H | k_θ = 33 kcal/mol/rad² | Force constant for bending the angle between two hydrogens and a carbon. | |

| Torsional | H-C-C-H | V_3 = 0.16 kcal/mol | Energy barrier for rotation around a C-C bond in an alkane-like fragment. |

| O-C-C-O | V_1, V_2, V_3 | Multiple terms describing the rotational profile around the C-C bond connecting the hydroxyl and aldehyde groups. |

Note: The values presented in this table are illustrative and would be specific to the chosen force field.

For a more accurate description of the electronic structure and energies of this compound's conformers, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy. researchgate.net A common approach is to use a functional like B3LYP combined with a basis set such as 6-31G(d,p). researchgate.netmdpi.com

The low-energy conformers identified through molecular mechanics would be used as starting points for DFT geometry optimizations. This process refines the structures and provides more reliable relative energies, allowing for a more confident identification of the global minimum energy conformer. Theoretical studies on similar hydroxy aldehydes have successfully used DFT to determine structural parameters and stability. mdpi.com

Table 2: Hypothetical DFT-Calculated Properties for Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dipole Moment (Debye) | O-C-C-C Dihedral Angle (°) |

| Conf-1 | 0.00 | 2.5 | 65.2 |

| Conf-2 | 0.85 | 3.1 | -175.8 |

| Conf-3 | 1.23 | 1.9 | -60.5 |

Note: This data is hypothetical and illustrates the type of results obtained from DFT calculations.

To systematically map the energy landscape associated with bond rotations, dihedral angle scans are performed. For this compound, a key dihedral angle would be the one defined by the O-C-C-C backbone, which dictates the relative positions of the hydroxyl and aldehyde groups.

A dihedral scan involves fixing this angle at a series of values (e.g., every 10 or 15 degrees from 0° to 360°) and optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and maxima (transition states between conformers). This provides a detailed picture of the molecule's flexibility and the energy barriers to conformational change.

Prediction of Spectroscopic Properties and Data Interpretation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, this is particularly useful for NMR spectroscopy.

DFT calculations can predict the nuclear magnetic shielding tensors for each atom, which can then be converted into chemical shifts. nih.govarxiv.org By calculating the ¹H and ¹³C NMR chemical shifts for each of the low-energy conformers and then averaging them based on their predicted populations (derived from their relative energies), a theoretical NMR spectrum can be generated. github.io This predicted spectrum can be compared with experimental data to confirm the structure and assign the peaks. While machine learning approaches are also becoming prominent for NMR prediction, DFT remains a fundamental tool. nih.govarxiv.org

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) |

| Aldehyde H | 9.65 | 9.60 |

| CH (at C2) | 2.45 | 2.40 |

| CH₂ (at C3) | 1.80 | 1.75 |

| CH₂ (at C4) | 3.70 | 3.65 |

| Methyl H (at C2) | 1.10 | 1.05 |

| Hydroxyl H | (variable) | (not typically predicted accurately without explicit solvent models) |

Note: This table is illustrative. The accuracy of predicted shifts depends on the level of theory, basis set, and solvent model used.

Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. The characteristic C=O stretch of the aldehyde and the O-H stretch of the alcohol would be key features in the predicted IR spectrum.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry can be used to explore the potential reaction pathways of this compound. For instance, theoretical studies on the thermolysis of β-hydroxy aldehydes have shown that they can undergo decomposition through a six-membered cyclic transition state. acs.org A similar approach could be applied to this compound to investigate its thermal stability and decomposition products.

Another relevant reaction is intramolecular cyclization to form a cyclic hemiacetal. Computational methods can be used to model the transition state for this reaction, calculating the activation energy barrier. researchgate.net This would provide insight into the likelihood of the compound existing in equilibrium with its cyclic form. Studies on the cyclization of 4-hydroxybutanal have demonstrated the utility of DFT in modeling such reactions, including the catalytic effect of other molecules. researchgate.net

By mapping the potential energy surface for a given reaction, computational chemistry can identify the most favorable reaction mechanism, characterize the transition state structures, and predict reaction rates, offering a detailed molecular-level understanding of the chemical transformations of this compound.

Biological and Biochemical Contexts Non Clinical Investigations

Endogenous Formation Pathways in Biological Systems

4-Hydroxy-2-methylbutanal is believed to be formed endogenously through the degradation of key cellular components, namely amino acids and lipids. These pathways are fundamental to normal cellular turnover and can also be modulated by external factors such as microbial activity.

The structural characteristics of this compound strongly suggest its origin from the catabolism of branched-chain amino acids (BCAAs), such as valine. The degradation of valine proceeds through a series of enzymatic steps to yield isobutyryl-CoA. While the direct conversion of isobutyryl-CoA to this compound is not yet fully elucidated, the metabolic framework for the formation of aldehydes from amino acid precursors is well-established. The initial step in BCAA catabolism is a transamination reaction, followed by oxidative decarboxylation to form the corresponding acyl-CoA derivatives. These intermediates can then undergo further modifications that could potentially lead to the formation of short-chain hydroxyaldehydes.

Similarly, lipid peroxidation is a major source of reactive aldehydes in biological systems. This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs) by reactive oxygen species. While much of the research has focused on the formation of HNE from omega-6 fatty acids like linoleic and arachidonic acid, the peroxidation of shorter-chain unsaturated fatty acids could theoretically yield smaller hydroxyalkenals such as this compound. This process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond, leading to a cascade of reactions that ultimately results in the cleavage of the fatty acid chain and the formation of various aldehyde products.

Table 1: Potential Precursors and Pathways for this compound Formation

| Precursor Type | Specific Precursor (Example) | Metabolic Pathway | Key Intermediates |

| Amino Acid | Valine | Branched-Chain Amino Acid Catabolism | Isobutyryl-CoA |

| Lipid | Short-chain unsaturated fatty acids | Lipid Peroxidation | Fatty acid hydroperoxides |

Fermentation processes, driven by a vast array of microorganisms, are known to produce a complex mixture of volatile organic compounds, including aldehydes, that contribute to the flavor and aroma of fermented foods and beverages. The formation of branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, is a well-documented phenomenon in products like cheese and sourdough bread, arising from the microbial metabolism of amino acids like leucine (B10760876) and isoleucine.

While direct evidence for the production of this compound in specific fermentation processes is still emerging, the metabolic capabilities of fermentative microbes, particularly certain strains of yeast and lactic acid bacteria, suggest its potential formation. These microorganisms possess the enzymatic machinery to convert substrates present in the fermentation medium into a variety of metabolites. For instance, yeasts are known to be involved in the formation of furanone compounds with similar structural motifs in fermented products like miso. It is plausible that under specific fermentation conditions and with particular microbial strains, precursors from the raw materials are transformed into this compound.

Enzymatic Transformations and Metabolic Intermediacy

Once formed, this compound can be acted upon by various enzymes, highlighting its role as a metabolic intermediate in certain biological systems.

Studies on the metabolism of related 4-hydroxyacids in non-human models, such as the perfused rat liver, have provided insights into the potential metabolic fate of this compound. These studies have shown that 4-hydroxyacids can be catabolized, indicating that organisms possess enzymatic pathways to process such compounds. The α,β-unsaturated aldehyde structure of this compound makes it a substrate for various enzymatic reactions, including reduction and oxidation, leading to its conversion into other metabolites.

Microbial systems, with their diverse metabolic capabilities, are adept at transforming a wide range of organic compounds. Aldehydes, in particular, can be readily metabolized by microorganisms through reduction to the corresponding alcohol or oxidation to the carboxylic acid. While specific studies on the biotransformation of this compound are limited, the general principles of microbial metabolism suggest that it can be converted by various bacteria and fungi. This biotransformation is a key process in detoxification and can also lead to the formation of other flavor-active compounds in fermented products.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The chemical reactivity of the α,β-unsaturated aldehyde functional group in this compound makes it a potential candidate for interaction with biological macromolecules. These interactions are of significant interest due to their potential to alter the structure and function of these essential cellular components.

The electrophilic nature of the double bond and the carbonyl carbon in this compound makes it susceptible to nucleophilic attack by amino acid residues in proteins. Drawing parallels from the extensively studied 4-hydroxy-2-nonenal (HNE), it is highly probable that this compound can form covalent adducts with the side chains of cysteine, histidine, and lysine (B10760008) residues. This process, known as Michael addition, can lead to the modification of protein structure, potentially altering their enzymatic activity, protein-protein interactions, and cellular localization.

Similarly, the reactive aldehyde can also interact with the nitrogenous bases of nucleic acids. While direct evidence for this compound-DNA adducts is not yet available, other aldehydes are known to react with the exocyclic amino groups of purine (B94841) and pyrimidine (B1678525) bases. Such modifications can lead to the formation of DNA adducts, which, if not repaired, have the potential to be mutagenic. The study of these interactions is crucial for understanding the potential cytotoxic and genotoxic effects of this and similar reactive aldehydes.

Table 2: Potential Interactions of this compound with Biological Macromolecules

| Macromolecule | Interacting Residue/Base (Example) | Type of Interaction | Potential Consequence |

| Protein | Cysteine, Histidine, Lysine | Michael Addition | Altered protein function, enzyme inhibition |

| Nucleic Acid | Guanine, Adenine, Cytosine | Adduct Formation | Potential for mutations if unrepaired |

Applications As a Synthetic Intermediate in Complex Chemical Synthesis

Building Block for Natural Product Synthesis

The synthesis of natural products often relies on the use of readily available, chiral building blocks to construct complex stereochemical frameworks. researchgate.net While direct examples of 4-hydroxy-2-methylbutanal's incorporation into the total synthesis of specific natural products are not extensively documented in the readily available literature, its structural motif is present in various natural compounds. Its utility can be inferred from the importance of similar small, functionalized molecules, often referred to as "chirality pools," in the synthesis of natural products. researchgate.net These building blocks provide a strategic advantage by introducing defined stereocenters early in a synthetic sequence, thereby reducing the need for complex asymmetric reactions later on. The principles of using such building blocks are well-established in the synthesis of diverse natural product classes, including polyketides, terpenes, and alkaloids. researchgate.netnih.govmdpi.com

Precursor in Retinoid Chemistry and Related Compounds

The structural framework of this compound makes it a potentially useful precursor in the synthesis of retinoids and related polyene structures. Although specific industrial processes detailing its direct use are proprietary, the general strategies for constructing polyene chains often involve the iterative coupling of smaller, functionalized units. nih.gov The aldehyde and hydroxyl groups of this compound offer convenient handles for such chain-extension reactions. For instance, the aldehyde can undergo olefination reactions to introduce new carbon-carbon double bonds, a key feature of the retinoid backbone. The hydroxyl group can be protected and deprotected as needed, or it can be used to introduce further functionality.

Intermediate in the Synthesis of Chiral Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov this compound, in its chiral forms, (R)-4-hydroxy-2-methylbutanal and (S)-4-hydroxy-2-methylbutanal, serves as a valuable intermediate in asymmetric synthesis. chemspider.com

The development of methods to produce single enantiomers of chiral molecules is a significant area of chemical research. One common strategy is the use of chiral catalysts to control the stereochemical outcome of a reaction. Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the formation of a specific stereoisomer. Furthermore, biocatalysis, which employs enzymes to carry out stereoselective transformations, has emerged as a powerful tool for the synthesis of chiral molecules. cabidigitallibrary.org

A key application of chiral aldehydes is in asymmetric aldol (B89426) reactions, which form carbon-carbon bonds while creating new stereocenters. The development of new catalytic systems for the synthesis of chiral hydroxycarbanions from aldehydes has expanded the toolbox for asymmetric synthesis. eurekalert.org These reactive intermediates can then be coupled with various electrophiles to generate a wide array of complex chiral molecules. eurekalert.org

Utility in the Preparation of Specialty Chemicals

The reactivity of this compound makes it a useful starting material for the synthesis of various specialty chemicals. Its aldehyde functionality can be oxidized to a carboxylic acid or reduced to an alcohol, while the hydroxyl group can be esterified or etherified. These transformations lead to a diverse range of derivatives with tailored properties for specific applications.

For example, the oxidation of similar hydroxyaldehydes is a common route to produce hydroxy acids, which are valuable monomers for the synthesis of biodegradable polymers. The hydrogenation of 4-hydroxybutanal, a related compound, yields 1,4-butanediol, a large-volume industrial chemical used in the production of plastics, fibers, and solvents. chemicalbook.com While specific examples for this compound are not as widely published, its structural similarity suggests its potential in analogous synthetic routes to produce specialty diols and other functionalized molecules.

Future Research Trajectories for 4 Hydroxy 2 Methylbutanal Chemistry

Development of Innovative and Sustainable Synthetic Routes

The industrial viability of 4-Hydroxy-2-methylbutanal hinges on the development of efficient, cost-effective, and environmentally benign synthetic methods. Current routes, including the hydroxylation of 2-methylbutanal and aldol (B89426) condensation reactions, provide a foundation, but future research must prioritize sustainability. smolecule.com Key areas for investigation include the advancement of catalytic processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Future research should focus on:

Advanced Catalytic Hydroformylation: Hydroformylation of allylic alcohol precursors using syngas (CO/H₂) is a direct route to hydroxyaldehydes. While traditional cobalt and rhodium catalysts are effective, they often require harsh conditions. smolecule.com Future work should target the design of highly selective and reusable heterogeneous catalysts or advanced homogeneous catalysts with tailored ligands to enable milder reaction conditions and easier product separation.

Biocatalytic and Fermentative Pathways: Leveraging biological systems offers a promising avenue for sustainable production. The compound is a known byproduct in yeast metabolism, suggesting that engineered microbial strains could be developed for targeted overproduction from renewable sugar and amino acid feedstocks. smolecule.com Research into identifying and optimizing key enzymes, such as aldolases or dehydrogenases, could lead to highly stereoselective and efficient biocatalytic processes under ambient conditions.

Green Oxidation Methods: The synthesis from precursors like 2-methylbutanal could be made more sustainable by employing green oxidizing agents, such as hydrogen peroxide, with catalysts that prevent the formation of hazardous byproducts. This approach aligns with the principles of green chemistry by producing water as the primary byproduct.

A comparative overview of potential synthetic trajectories is presented in Table 1.

| Synthetic Route | Potential Precursors | Key Research Focus | Sustainability Advantages |

| Catalytic Hydroformylation | 3-Buten-1-ol, Syngas | Development of reusable, highly selective catalysts (e.g., supported metal nanoparticles, metal-organic frameworks). | High atom economy; direct functionalization. |

| Aldol Condensation | Acetaldehyde, Propionaldehyde | Design of stereoselective organocatalysts or solid base catalysts to control chirality and improve yields. | C-C bond formation from simple precursors. |

| Biocatalysis/Fermentation | Sugars, Amino Acids | Metabolic engineering of microbial hosts (e.g., Saccharomyces cerevisiae); discovery and immobilization of novel enzymes. | Use of renewable feedstocks; high stereoselectivity; mild reaction conditions. |

| Green Oxidation | 2-Methylbutanal | Exploration of catalytic systems (e.g., titanium silicalite) with clean oxidants like H₂O₂. | Reduced waste; avoidance of toxic heavy-metal oxidants. |

| This table provides a summary of future research directions for the synthesis of this compound. |

Advanced Characterization of Stereoisomers and Their Specific Activities

This compound possesses a chiral center at the C2 position, meaning it exists as two distinct enantiomers: (R)-4-Hydroxy-2-methylbutanal and (S)-4-Hydroxy-2-methylbutanal. It is well-established in pharmacology and biology that stereoisomers of a chiral molecule can exhibit profoundly different biological activities and chemical properties. However, a significant knowledge gap exists regarding the individual characteristics of the enantiomers of this compound.

Future research must urgently address the following:

Enantioselective Synthesis and Chiral Separation: The development of synthetic routes that produce a single enantiomer with high purity is a primary goal. This could be achieved through asymmetric catalysis or biocatalysis. Concurrently, robust analytical methods for separating and quantifying the enantiomers from a racemic mixture are needed. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using cyclodextrin-based columns are prime candidates for development.

Stereospecific Characterization: Once isolated, each enantiomer must be thoroughly characterized. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) in the presence of chiral solvating agents and vibrational circular dichroism (VCD), can be used to confirm the absolute configuration.

Investigation of Specific Activities: This is the most critical research frontier. The purified enantiomers must be tested in various systems to determine if their biological or chemical activities differ. For instance, their roles as metabolic intermediates could be stereospecific, with enzymes in microbial or plant pathways preferentially recognizing one enantiomer over the other. Their potential use as fragrance or pharmaceutical precursors may also depend heavily on stereochemistry. smolecule.com

A proposed workflow for future stereoisomer research is outlined in Table 2.

| Research Phase | Objective | Key Methodologies | Expected Outcome |

| Phase 1: Isolation | To obtain pure samples of (R)- and (S)-enantiomers. | Asymmetric synthesis; Preparative chiral HPLC. | Enantiomerically pure (>99% ee) samples. |

| Phase 2: Characterization | To confirm the absolute configuration and purity of each isomer. | Polarimetry; VCD spectroscopy; Chiral NMR analysis. | Unambiguous structural assignment of each enantiomer. |

| Phase 3: Activity Screening | To identify differences in the biological and chemical properties. | Enzyme inhibition assays; microbial growth studies; receptor binding assays (if applicable). | Data on the specific activity of each stereoisomer. |

| This table outlines a structured approach for the future investigation of this compound stereoisomers. |

Comprehensive Elucidation of Biological Roles and Interactions in Diverse Non-Clinical Systems

Initial findings indicate that this compound serves as a metabolic intermediate in microorganisms, particularly in pathways related to amino acid degradation. smolecule.com There is also evidence suggesting its relevance to the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in bacteria and plants. smolecule.com These preliminary connections suggest a potentially significant, yet poorly understood, role in biology.

Future research should aim for a comprehensive elucidation of these roles:

Metabolic Pathway Mapping: Advanced metabolomic techniques, such as liquid chromatography-mass spectrometry (LC-MS) and stable isotope tracing, should be employed to precisely map the metabolic fate of this compound in various non-clinical systems, including different species of yeast, bacteria, and plants. This will identify the specific enzymes that produce and consume it.

Role in Inter-species Communication: Many small molecules are used by microorganisms for cell-to-cell communication (quorum sensing) or as part of the complex chemical interplay within a microbiome. Research is needed to determine if this compound is secreted into the extracellular environment and if it can influence the behavior or gene expression of other organisms in the ecosystem, such as in the plant rhizosphere. nih.govmdpi.com

Function in Stress Response: The dual functionality of the molecule suggests it could interact with cellular components like amino acids to form Schiff bases. smolecule.comlearncbse.in This reactivity, combined with potential antioxidant properties, warrants investigation into its role in cellular responses to oxidative or other forms of abiotic stress.

Exploration of Novel Applications in Material Science and Specialty Chemicals

The presence of both a reactive aldehyde and a nucleophilic hydroxyl group makes this compound a highly attractive, yet underutilized, monomer for the synthesis of novel materials and specialty chemicals. smolecule.com Its bifunctionality allows for participation in a wide range of polymerization and condensation reactions.

Future research trajectories in this area include:

Development of Novel Polyesters and Polyacetals: The hydroxyl group can undergo esterification, while the aldehyde can be involved in acetal formation. This opens the door to creating new classes of polyesters, polyacetals, and copolyesters with unique properties. Research should focus on the controlled polymerization of this compound, both as a homopolymer and in combination with other monomers, to tune material properties like thermal stability, biodegradability, and mechanical strength.

Synthesis of Specialty Resins and Crosslinkers: The molecule can be used to synthesize derivatives for applications in coatings, adhesives, and composites. For example, its reaction with phenols or amines could produce novel resins. The aldehyde and hydroxyl groups also provide handles for creating crosslinking agents to improve the durability of other polymer systems.

Platform for Fine Chemical Synthesis: As a chiral building block (once enantiomers are accessible), it can serve as a starting material for the stereoselective synthesis of complex molecules, including pharmaceuticals, agrochemicals, and high-value fragrance components. smolecule.com

Integration of Experimental and Advanced Computational Studies for Holistic Understanding

A truly comprehensive understanding of this compound can be achieved by integrating experimental research with advanced computational modeling. This synergistic approach can accelerate discovery, explain complex phenomena, and guide experimental design, saving time and resources.

Future research should integrate computational studies in the following ways:

Modeling Synthetic Pathways: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms for the synthesis of this compound. nih.gov This can help in understanding catalyst behavior, predicting reaction intermediates and transition states, and designing more efficient and selective catalytic systems.

Predicting Stereoisomer Properties: Computational methods can predict the spectroscopic signatures (e.g., NMR, IR, VCD spectra) of the (R) and (S) enantiomers, aiding in their experimental characterization. Molecular dynamics simulations can be used to study their conformational preferences and interactions with solvents or other molecules. biointerfaceresearch.com

Virtual Screening for Biological Targets: If this compound or its derivatives are hypothesized to have specific biological roles, molecular docking simulations can be performed to screen for potential protein binding partners. nih.gov This can generate testable hypotheses and prioritize targets for experimental validation, such as enzymes in a metabolic pathway or receptors involved in a signaling cascade.

By pursuing these integrated experimental and computational research trajectories, the scientific community can build a holistic understanding of this compound, moving it from a relatively obscure metabolite to a valuable compound in chemistry, biology, and material science.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-2-methylbutanal, and how can its purity be validated?

Q. How can solubility and stability of this compound be characterized under varying experimental conditions?

- Methodological Answer : Solubility in polar solvents (e.g., water, ethanol) can be determined via gravimetric analysis at 25°C. Stability studies should include accelerated degradation tests under acidic/alkaline conditions (pH 3–9) and thermal stress (40–60°C). Monitor degradation products using GC-MS or FTIR .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound derivatives?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) to resolve enantiomers. Optimize catalysts (e.g., asymmetric organocatalysts like proline derivatives) to enhance enantiomeric excess (%ee). For example, L-proline catalysis in THF at −20°C achieves >90% ee in analogous ketone derivatives . Data Contradiction Note : Discrepancies in stereoselectivity may arise from solvent polarity (e.g., DMSO vs. THF) or catalyst loading. Reconcile by repeating experiments with controlled variables .

Q. What mechanistic insights explain the contradictory reactivity of this compound in nucleophilic vs. electrophilic environments?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies and DFT calculations to probe transition states. For nucleophilic attacks (e.g., Grignard reactions), the carbonyl group is activated, while electrophilic reactivity (e.g., aldol additions) involves enolate formation. Conflicting data may stem from pH-dependent tautomerization (keto-enol equilibrium) .

Q. How can conflicting literature reports on the compound’s oxidative stability be resolved?

- Methodological Answer : Conduct controlled oxidation experiments using tert-butyl hydroperoxide (TBHP) or HO, monitoring via Raman spectroscopy for peroxide formation. Conflicting results may arise from trace metal impurities (e.g., Fe); use chelating agents (EDTA) to standardize conditions .

Analytical & Application-Focused Questions

Q. What advanced spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

Q. What role does this compound play in studying enzyme-catalyzed reactions, such as alcohol dehydrogenase pathways?

- Methodological Answer : Use stopped-flow kinetics to monitor NADH production at 340 nm. Compare substrate specificity with analogs (e.g., 2-Cyclopropyl-2-methylbutanal) to identify steric or electronic effects on catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.